molecular formula AsF2HS B14324262 Arsorodifluoridothious acid CAS No. 112070-47-0

Arsorodifluoridothious acid

Cat. No.: B14324262
CAS No.: 112070-47-0
M. Wt: 145.99 g/mol
InChI Key: RGHQLFANTJQCPD-UHFFFAOYSA-N
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Description

Arsorodifluoridothious acid (hypothetical formula: HAsF₂SOH) is a theoretical organoarsenic compound combining arsenic, fluorine, and sulfur in a thioacid configuration. However, its synthesis and characterization remain speculative, necessitating comparisons with structurally related compounds for inferential analysis .

Properties

CAS No.

112070-47-0

Molecular Formula

AsF2HS

Molecular Weight

145.99 g/mol

IUPAC Name

difluoroarsinothious acid

InChI

InChI=1S/AsF2HS/c2-1(3)4/h4H

InChI Key

RGHQLFANTJQCPD-UHFFFAOYSA-N

Canonical SMILES

F[As](F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsorodifluoridothious acid typically involves the reaction of arsenic trioxide with hydrogen fluoride and sulfur. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as follows:

As2O3+6HF+S2AsF2S+3H2O\text{As}_2\text{O}_3 + 6\text{HF} + \text{S} \rightarrow 2\text{AsF}_2\text{S} + 3\text{H}_2\text{O} As2​O3​+6HF+S→2AsF2​S+3H2​O

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Arsorodifluoridothious acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentafluoride (AsF₅), while reduction could produce arsenic trifluoride (AsF₃).

Scientific Research Applications

Arsorodifluoridothious acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of arsorodifluoridothious acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s proposed structure includes an arsenic center bonded to two fluorine atoms and a thiosulfonic acid group (-SOH). This configuration may resemble fluorosulfonic acid (HSO₃F), a superacid with high thermal stability and strong protonating capacity . The arsenic-for-sulfur substitution could alter acidity and redox behavior, as arsenic’s larger atomic radius and lower electronegativity compared to sulfur may reduce bond polarization. Fluorine’s electron-withdrawing effect likely enhances acidity, similar to trifluoroacetic acid (CF₃COOH), which has a pKa of ~0.23 compared to acetic acid’s pKa of 4.76 .

Comparison with Fluorinated Sulfonic Acids

Fluorosulfonic Acid (HSO₃F)

  • Acidity: HSO₃F has a Hammett acidity function (H₀) of −15.1, making it one of the strongest known Brønsted acids. Arsorodifluoridothious acid’s acidity is hypothesized to be lower due to arsenic’s reduced electronegativity but could still surpass conventional mineral acids .
  • Thermal Stability : HSO₃F is stable up to 290°C. Arsenic’s weaker bonding with oxygen/sulfur might reduce thermal stability in this compound.
  • Applications : HSO₃F is used in alkylation and isomerization reactions. The arsenic variant may find niche roles in arsenic-specific catalysis or fluorination reactions .

Comparison with Fluorinated Carboxylic Acids

Trifluoroacetic Acid (CF₃COOH)

  • Acidity : CF₃COOH (pKa 0.23) is significantly more acidic than acetic acid. This compound’s acidity could approach this range if fluorine’s inductive effect dominates .
  • Reactivity : CF₃COOH is a versatile solvent and catalyst. The arsenic analog’s sulfur group might introduce redox activity, enabling unique reaction pathways, though arsenic’s toxicity limits practical use .

Comparison with Arsenic-Containing Acids

(2-Arsonophenyl)arsonic Acid (CAS 1758-48-1)

  • Structure : This compound features two arsenic atoms in an aromatic framework, contrasting with this compound’s aliphatic structure.
  • Toxicity: Arsenic compounds like (2-arsonophenyl)arsonic acid are highly toxic, requiring stringent safety protocols .

Environmental and Health Considerations

Fluorinated arsenic compounds pose dual risks: arsenic’s acute toxicity and fluorine’s environmental persistence. Perfluoroalkyl substances (PFAS) like PFOS are notorious for bioaccumulation, raising concerns about similar behavior in fluorinated arsenic acids . Regulatory frameworks for arsenic and PFAS would likely govern this compound’s use, necessitating advanced handling protocols akin to hydrofluoric acid .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula pKa (Estimated) Thermal Stability (°C) Key Applications
This compound HAsF₂SOH ~0.5–1.5* <100* Hypothetical catalysis
Fluorosulfonic acid HSO₃F H₀ = −15.1 290 Petrochemical alkylation
Trifluoroacetic acid CF₃COOH 0.23 120 Solvent, peptide synthesis
(2-Arsonophenyl)arsonic acid C₁₂H₁₀As₂O₆ N/A Stable at RT Research applications

*Theoretical estimates based on analogous compounds .

Table 2: Hazard Profiles

Compound Toxicity (LD₅₀, oral rat) Environmental Persistence Regulatory Status
Arsorododifluoridothious acid Not tested High (fluorine/arsenic) Unregulated*
PFOS 251 mg/kg Extreme Restricted under Stockholm Convention
Hydrofluoric acid 25 mg/kg Moderate OSHA-regulated

*Likely to face restrictions under existing PFAS/arsenic guidelines .

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